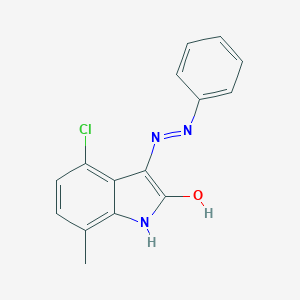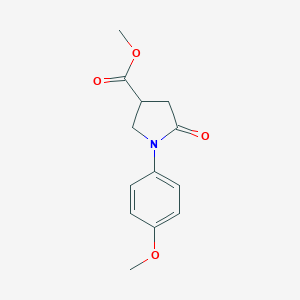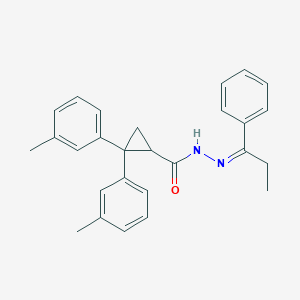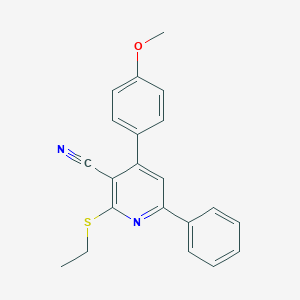
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using chlorine gas or N-chlorosuccinimide, while methylation can be done using methyl iodide or dimethyl sulfate.
Formation of the Phenyl-Hydrazono Group: The phenyl-hydrazono group can be introduced by reacting the indole derivative with phenylhydrazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
化学反应分析
Types of Reactions
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the phenyl-hydrazono group to a phenyl-hydrazine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, and primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce phenyl-hydrazine derivatives, and substitution may result in various substituted indole derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) depends on its specific biological activity. For example, if it exhibits anticancer properties, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-Chloro-7-methyl-1,3-dihydro-indol-2-one: Lacks the phenyl-hydrazono group.
7-Methyl-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the chloro group.
4-Chloro-3-(phenyl-hydrazono)-1,3-dihydro-indol-2-one: Lacks the methyl group.
Uniqueness
4-chloro-7-methyl-1H-indole-2,3-dione 3-(phenylhydrazone) is unique due to the presence of all three substituents (chloro, methyl, and phenyl-hydrazono) on the indole core. This combination of substituents may confer unique chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H12ClN3O |
|---|---|
分子量 |
285.73g/mol |
IUPAC 名称 |
4-chloro-7-methyl-3-phenyldiazenyl-1H-indol-2-ol |
InChI |
InChI=1S/C15H12ClN3O/c1-9-7-8-11(16)12-13(9)17-15(20)14(12)19-18-10-5-3-2-4-6-10/h2-8,17,20H,1H3 |
InChI 键 |
IBLQIPCGFAQYMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
规范 SMILES |
CC1=C2C(=C(C=C1)Cl)C(=C(N2)O)N=NC3=CC=CC=C3 |
溶解度 |
0.6 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(methylsulfanyl)-3-phenyl-5,6-dihydrospiro(benzo[h]quinazoline-5,1'-cyclohexane)-4(3H)-one](/img/structure/B387352.png)
![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-phenylacetohydrazide](/img/structure/B387353.png)



![7-[(4-Bromoanilino)carbonyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B387358.png)


![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B387363.png)
![Ethyl 2-[(2-thiocyanatoacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B387365.png)
![2-[4-({4-nitrophenyl}sulfanyl)phenyl]-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B387366.png)

![6-{2-[1-(4-Aminophenyl)ethylidene]hydrazino}-2,4,5-trichloronicotinonitrile](/img/structure/B387368.png)
